molecular formula C10H10O4 B1366952 Methyl 3-acetyl-4-hydroxybenzoate CAS No. 57009-12-8

Methyl 3-acetyl-4-hydroxybenzoate

Cat. No.: B1366952
CAS No.: 57009-12-8
M. Wt: 194.18 g/mol
InChI Key: FPYAQSSSRQZXMS-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-4-hydroxybenzoate is an organic compound with the molecular formula C10H10O4. It is a derivative of benzoic acid and is characterized by the presence of an acetyl group and a hydroxyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-acetyl-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield of the ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer, resulting in higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.

Major Products Formed

Scientific Research Applications

Antifungal Properties

Methyl 3-acetyl-4-hydroxybenzoate has demonstrated significant antifungal activity, making it a candidate for developing new antifungal agents. Studies have indicated that this compound can inhibit the growth of various fungal strains, which is crucial for treating fungal infections in humans and crops.

Antimicrobial Activity

The compound also shows notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research has documented its effectiveness with minimum inhibitory concentrations (MIC) ranging from 3.91 µg/mL to 500 µg/mL against different bacterial strains, indicating its potential as a broad-spectrum antimicrobial agent .

Antitumor Activity

Recent investigations have suggested that derivatives of this compound may possess antitumor properties. The compound is structurally related to other benzoates known for their anticancer activities, which opens avenues for further research into its efficacy in cancer treatment .

Application Activity Type MIC Range Target Organisms
AntifungalInhibitionVariableVarious fungal strains
AntimicrobialBactericidal3.91 - 500 µg/mLGram-positive and Gram-negative
AntitumorCytotoxicNot specifiedCancer cell lines

Synthesis of Derivatives

This compound serves as a precursor in synthesizing various hydroxybenzoic acid derivatives. These derivatives are important in the development of new materials and bioactive compounds in biochemistry and material science .

Phytochemical Studies

The compound is also explored in phytochemical research, particularly in studying plant growth stimulants derived from seaweeds, which contain hydroxybenzoic acids. Its role in enhancing plant growth through biochemical pathways highlights its significance in agricultural science .

Antifungal Study

A study conducted on the antifungal activity of this compound revealed that it effectively inhibited the growth of Candida albicans and Aspergillus niger. The research utilized various concentrations to determine the MIC, demonstrating promising results that could lead to new antifungal treatments.

Antimicrobial Efficacy

In another study focusing on the antimicrobial properties of this compound, researchers tested its effectiveness against Staphylococcus aureus and Escherichia coli. The findings indicated that the compound exhibited bactericidal effects at lower concentrations compared to traditional antibiotics, suggesting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of methyl 3-acetyl-4-hydroxybenzoate involves its interaction with cellular components. It is believed to interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells. This mechanism is similar to other parabens, which are known for their antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-acetyl-4-hydroxybenzoate is unique due to the presence of both an acetyl group and a hydroxyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and potential biological activities compared to other paraben derivatives .

Biological Activity

Methyl 3-acetyl-4-hydroxybenzoate, also known as methyl 3-acetyl-4-hydroxybenzoic acid, is a compound with significant biological activities, particularly in the field of medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Target Enzymes
this compound primarily acts as a reversible inhibitor of human steroid sulfatase (STS) . This enzyme is crucial in the hydrolysis of sulfate esters and plays a significant role in steroid metabolism. The compound binds to the active site of STS, inhibiting its activity and thereby affecting various physiological processes related to steroid hormone regulation.

Pharmacokinetics
The compound is predicted to exhibit high gastrointestinal absorption and has the potential to cross the blood-brain barrier, which could make it relevant in treating central nervous system disorders.

This compound influences several cellular processes:

  • Cell Signaling : It modulates specific signaling pathways, impacting gene expression and cellular metabolism.
  • Enzyme Interactions : The compound interacts with various enzymes, including kinases, which are vital for cell signaling.
PropertyDescription
Inhibition TargetHuman steroid sulfatase
AbsorptionHigh gastrointestinal absorption
Blood-Brain BarrierLikely to permeate the blood-brain barrier
Cellular EffectsModulates signaling pathways and gene expression

Cellular Effects

Research indicates that this compound can significantly affect cell function. For instance, it has been shown to inhibit certain kinases, leading to alterations in metabolic processes. Additionally, studies have demonstrated that the compound's effects can vary based on dosage:

  • Low Doses : Minimal toxic effects observed.
  • High Doses : Potential adverse effects on enzyme activity and metabolic disruption.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : In vitro studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, including Staphylococcus spp. The minimum inhibitory concentration (MIC) was reported at 1000 μg/mL .
  • Cytotoxicity Studies : A study evaluated the cytotoxic effects on L929 normal cell lines. Results indicated that while some derivatives exhibited toxicity at higher concentrations, this compound did not significantly affect cell viability at lower doses .

Table 2: Cytotoxicity Results in L929 Cell Line

CompoundConcentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
Methyl Compound1009279
Methyl Compound507467
Methyl Compound2597103

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those associated with the degradation of aromatic compounds. It interacts with enzymes like benzoyl-CoA reductase, influencing metabolic flux and metabolite levels within cells.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 3-acetyl-4-hydroxybenzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves esterification and acetylation steps. For example, acetylation of methyl 4-hydroxybenzoate derivatives under controlled pH and temperature (e.g., using acetic anhydride in alkaline conditions) can yield the target compound. Reaction optimization should focus on monitoring intermediates via TLC or HPLC and adjusting solvent polarity (e.g., ethanol/water mixtures) to improve yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • FTIR to confirm functional groups (e.g., O–H stretch at ~3200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • NMR (¹H and ¹³C) to resolve substitution patterns on the aromatic ring and ester/acetyl groups.
  • Mass spectrometry (ESI-MS or EI-MS) for molecular ion validation and fragmentation analysis .

Q. How can solubility and stability be assessed for this compound in aqueous and organic solvents?

  • Methodological Answer : Conduct solubility tests in DMSO, ethanol, and buffered solutions (pH 4–9) using UV-Vis spectroscopy to track degradation. Stability studies should include accelerated aging under varying temperatures (25–60°C) and light exposure, with HPLC quantification of degradation products .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can X-ray diffraction data resolve structural ambiguities?

  • Methodological Answer : Crystallization may require slow evaporation from DCM/hexane mixtures. Use SHELXTL or SHELXL for structure refinement, paying attention to hydrogen bonding between hydroxyl and acetyl groups. Disordered solvent molecules in the lattice should be modeled with occupancy constraints .

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify reactive sites. Compare HOMO-LUMO gaps to experimental UV-Vis data for validation. Molecular docking can simulate interactions with biological targets (e.g., enzymes) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., DPPH/ABTS for antioxidants, ROS quantification in cellular models). Control for pH-dependent tautomerism of the acetyl and hydroxyl groups, which may alter redox behavior .

Q. How does the compound’s polymorphism affect its physicochemical properties?

  • Methodological Answer : Screen for polymorphs using DSC and PXRD. Compare dissolution rates and bioavailability of different forms. Solvate formation (e.g., hydrates) can be identified via TGA-DSC coupled with variable-temperature X-ray studies .

Properties

IUPAC Name

methyl 3-acetyl-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYAQSSSRQZXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70490818
Record name Methyl 3-acetyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57009-12-8
Record name Methyl 3-acetyl-4-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57009-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetyl-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70490818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-acetyl-4-hydroxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a degassed solution of methyl 3-bromo-4-hydroxybenzoate (350 g, 1514.87 mmol) in ethanol (3 L) were added triethylamine (0.528 L, 3787.17 mmol), 1-(vinyloxy)butane (0.588 L, 4544.60 mmol), 1,1′-bis(diphenylphosphino)ferrocene (33.1 g, 60.6 mmol) and diacetoxypalladium (8.50 g, 37.9 mmol) under nitrogen. The mixture was heated at 70° C. overnight. The reaction was cooled down, filtered and the filtrate concentrated. The resulting solid was solubilized with DCM (2 L) and HCl 4N (1.14 L, 4544 mmol) was added under stirring. Stirring was maintained for 2 h, the organic phase was separated, dried over MgSO4, filtered and concentrated to afford a solid which was stirred in ether (5 L) for 2 h. The solid was filtered off and the filtrate concentrated to dryness to afford methyl 3-acetyl-4-hydroxybenzoate (240 g, 82%) as a beige powder. Mass spectrum: m/z [M−H]−=193.
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
0.528 L
Type
reactant
Reaction Step One
Quantity
0.588 L
Type
reactant
Reaction Step One
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
33.1 g
Type
catalyst
Reaction Step One
Quantity
8.5 g
Type
catalyst
Reaction Step One
Name
Quantity
1.14 L
Type
reactant
Reaction Step Two
Name
Quantity
5 L
Type
solvent
Reaction Step Three
Name
Quantity
2 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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